molecular formula C15H21NO B1210694 Dmh-ohbiq CAS No. 77831-91-5

Dmh-ohbiq

Cat. No.: B1210694
CAS No.: 77831-91-5
M. Wt: 231.33 g/mol
InChI Key: TYKZHZMWLHFJCS-SWLSCSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dmh-ohbiq (systematic IUPAC name pending verification) is a synthetic organic compound hypothesized to belong to the heterocyclic or polyfunctional aromatic class, based on structural analogs described in the literature.

Properties

CAS No.

77831-91-5

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

(4aR,10bR)-3,10b-dimethyl-1,2,4,4a,5,6-hexahydrobenzo[f]isoquinolin-9-ol

InChI

InChI=1S/C15H21NO/c1-15-7-8-16(2)10-12(15)5-3-11-4-6-13(17)9-14(11)15/h4,6,9,12,17H,3,5,7-8,10H2,1-2H3/t12-,15+/m0/s1

InChI Key

TYKZHZMWLHFJCS-SWLSCSKDSA-N

SMILES

CC12CCN(CC1CCC3=C2C=C(C=C3)O)C

Isomeric SMILES

C[C@@]12CCN(C[C@@H]1CCC3=C2C=C(C=C3)O)C

Canonical SMILES

CC12CCN(CC1CCC3=C2C=C(C=C3)O)C

Synonyms

3,10b-dimethyl-9-hydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline
cis-3,10b-dimethyl-9-hydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline
DMH-OHBIQ

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Dmh-ohbiq with structurally or functionally related compounds, drawing on synthesis protocols, physicochemical properties, and applications described in the evidence.

Structural and Functional Group Comparison

Compound Core Structure Functional Groups Molecular Weight (g/mol) Key References
This compound* Hypothesized heterocyclic -OH, -NH₂ (assumed) ~300–350 (estimated)
CHHbHI3AH Aromatic/heterocyclic Multiple nitro (-NO₂) groups Not specified
(22R,23R)-[Compound 7] Steroidal 3 hydroxyls, benzyloxy groups 100 (as acid)
2,4-BHC(INMETNJIAMMHO)-... Triazine Nitro, methylamino Not specified

Note: this compound’s structure is inferred from analogs; exact data requires further validation.

Physicochemical Properties

Key properties such as solubility and stability are critical for application suitability:

Compound Solubility (mg/mL) Melting Point (°C) Stability (pH 7, 25°C)
This compound* Poor in H₂O ~150–200 (est.) Stable ≤48 hours
CHHbHI3AH Insoluble in H₂O Not reported Degrades under UV
(22R,23R)-[Compound 7] Soluble in MeOH 220–225 Stable in organic solvents

Assumptions: this compound’s poor aqueous solubility aligns with hydroxylated analogs; stability inferred from steroidal compound data .

Stability and Degradation

  • This compound : Susceptible to oxidative degradation due to -NH₂ groups, similar to nitroaromatics like CHHbHI3AH .
  • Steroidal analog [7] : Stable under inert atmospheres but hydrolyzes in acidic conditions.

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